1-(2-Hydroxyethyl)-2-methylimidazo[2,1-b]quinazolin-5(1H)-one 1-(2-Hydroxyethyl)-2-methylimidazo[2,1-b]quinazolin-5(1H)-one
Brand Name: Vulcanchem
CAS No.: 62481-16-7
VCID: VC15935790
InChI: InChI=1S/C13H13N3O2/c1-9-8-16-12(18)10-4-2-3-5-11(10)14-13(16)15(9)6-7-17/h2-5,8,17H,6-7H2,1H3
SMILES:
Molecular Formula: C13H13N3O2
Molecular Weight: 243.26 g/mol

1-(2-Hydroxyethyl)-2-methylimidazo[2,1-b]quinazolin-5(1H)-one

CAS No.: 62481-16-7

Cat. No.: VC15935790

Molecular Formula: C13H13N3O2

Molecular Weight: 243.26 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Hydroxyethyl)-2-methylimidazo[2,1-b]quinazolin-5(1H)-one - 62481-16-7

Specification

CAS No. 62481-16-7
Molecular Formula C13H13N3O2
Molecular Weight 243.26 g/mol
IUPAC Name 1-(2-hydroxyethyl)-2-methylimidazo[2,1-b]quinazolin-5-one
Standard InChI InChI=1S/C13H13N3O2/c1-9-8-16-12(18)10-4-2-3-5-11(10)14-13(16)15(9)6-7-17/h2-5,8,17H,6-7H2,1H3
Standard InChI Key ZJKWURBEBFCCSV-UHFFFAOYSA-N
Canonical SMILES CC1=CN2C(=O)C3=CC=CC=C3N=C2N1CCO

Introduction

Chemical Identity and Structural Features

The compound’s systematic IUPAC name, 1-(2-hydroxyethyl)-2-methylimidazo[2,1-b]quinazolin-5(1H)-one, reflects its intricate architecture:

  • A quinazolinone backbone (a benzene ring fused with a pyrimidinone ring).

  • An imidazo[2,1-b]quinazoline system, where an imidazole ring is annulated at the 2,1-b position of the quinazoline.

  • Substituents: A 2-hydroxyethyl group at position 1 and a methyl group at position 2 of the imidazole ring.

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS No.62481-16-7
Molecular FormulaC₁₃H₁₃N₃O₂
Molecular Weight243.26 g/mol
IUPAC Name1-(2-hydroxyethyl)-2-methylimidazo[2,1-b]quinazolin-5(1H)-one
Canonical SMILESCC1=CN2C(=O)C3=CC=CC=C3N=C2N1CCO

The hydroxyethyl group enhances hydrophilicity, potentially improving bioavailability compared to non-polar quinazolinone derivatives .

Applications in Drug Discovery

Kinase Inhibition

Quinazolinones are established kinase inhibitors (e.g., EGFR, VEGFR). Molecular docking studies suggest that the imidazole ring in 1-(2-hydroxyethyl)-2-methylimidazo[2,1-b]quinazolin-5(1H)-one may bind ATP pockets, while the hydroxyethyl group stabilizes interactions via polar contacts .

Anti-inflammatory Effects

Derivatives like 118 reduce TNF-α and IL-6 levels by 60–70% in murine models, indicating potential for treating inflammatory diseases . Structural similarities suggest the subject compound may share this activity .

Future Research Directions

  • Synthetic Optimization: Develop scalable methods using green catalysts (e.g., SBA-15@ELA) .

  • Mechanistic Studies: Investigate interactions with tubulin, kinases, and DNA gyrase via crystallography .

  • In Vivo Efficacy: Evaluate pharmacokinetics and antitumor activity in xenograft models .

  • Structure-Activity Relationship (SAR): Modify hydroxyethyl/methyl groups to enhance potency .

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